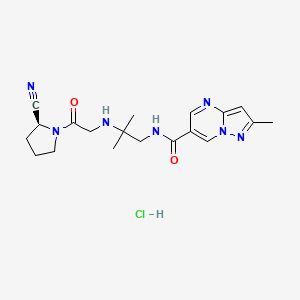

Anagliptin hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C19H26ClN7O2 |

|---|---|

Peso molecular |

419.9 g/mol |

Nombre IUPAC |

N-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide;hydrochloride |

InChI |

InChI=1S/C19H25N7O2.ClH/c1-13-7-16-21-9-14(11-26(16)24-13)18(28)22-12-19(2,3)23-10-17(27)25-6-4-5-15(25)8-20;/h7,9,11,15,23H,4-6,10,12H2,1-3H3,(H,22,28);1H/t15-;/m0./s1 |

Clave InChI |

SRIIFFBJIKZICS-RSAXXLAASA-N |

SMILES isomérico |

CC1=NN2C=C(C=NC2=C1)C(=O)NCC(C)(C)NCC(=O)N3CCC[C@H]3C#N.Cl |

SMILES canónico |

CC1=NN2C=C(C=NC2=C1)C(=O)NCC(C)(C)NCC(=O)N3CCCC3C#N.Cl |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Anagliptin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anagliptin (B605506) is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. This technical guide provides a comprehensive overview of the synthesis of anagliptin hydrochloride, detailing the primary synthetic pathways, key intermediates, and associated experimental protocols. Quantitative data from various reported methods are summarized for comparative analysis. Furthermore, this document includes a visualization of the synthesis pathways and the mechanism of action of anagliptin through Graphviz diagrams, offering a clear and concise reference for researchers and professionals in the field of drug development.

Introduction

Anagliptin falls under the class of oral hypoglycemic agents known as gliptins, which function by inhibiting the DPP-4 enzyme. This inhibition leads to an increase in the levels of active incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones play a crucial role in glucose homeostasis by stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release in a glucose-dependent manner. This guide focuses on the chemical synthesis of anagliptin, a critical aspect of its pharmaceutical development and production.

Anagliptin's Mechanism of Action: DPP-4 Inhibition

Anagliptin exerts its therapeutic effect by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the rapid inactivation of the incretin hormones GLP-1 and GIP. By blocking DPP-4, anagliptin increases the bioavailability of active GLP-1 and GIP, which in turn enhances glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon secretion from pancreatic α-cells. This dual action leads to improved glycemic control in patients with type 2 diabetes.[1][3] Some studies also suggest that anagliptin may have anti-inflammatory effects by suppressing NF-κB activation.[4]

Synthetic Pathways of Anagliptin

The synthesis of anagliptin primarily involves the coupling of two key intermediates:

-

Intermediate A: 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

-

Intermediate B: A chiral cyanopyrrolidine derivative, which is (2S)-1-{[(1-Amino-2-methylpropan-2-yl)amino]acetyl}pyrrolidine-2-carbonitrile or a salt thereof.

The general synthetic approach is the formation of an amide bond between the carboxylic acid of Intermediate A and the primary amine of Intermediate B.

Synthesis of Intermediate A: 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Several routes have been reported for the synthesis of this key pyrazolopyrimidine intermediate.

Route 1: From 3-Amino-5-methylpyrazole (B16524)

This method involves the reaction of 3-amino-5-methylpyrazole with a suitable three-carbon building block. One approach involves condensation with (2E)-3-(dimethylamino)-2-formylacrylonitrile followed by hydrolysis.[5]

Experimental Protocol (Route 1):

-

Synthesis of (2E)-3-(dimethylamino)-2-formylacrylonitrile: Cyanoacetaldehyde is reacted with N,N-dimethylformamide dimethyl acetal in a suitable solvent such as methanol (B129727) or ethanol (B145695) at a temperature of -5 to 25°C for 20-25 hours.[5]

-

Synthesis of 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile: The resulting (2E)-3-(dimethylamino)-2-formylacrylonitrile is subjected to a ring-closing reaction with 3-amino-5-methylpyrazole.[5]

-

Hydrolysis to 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid: The carbonitrile is then hydrolyzed, for instance, by heating with a 5 N sodium hydroxide (B78521) solution in ethanol at 70°C for 1 hour, followed by acidification with 2 N hydrochloric acid to precipitate the product.[6] A yield of 70% has been reported for the final hydrolysis step.[5]

Route 2: From 3,3-Dialkoxy propionate

An alternative synthesis starts from a 3,3-dialkoxy propionate, which is first reacted with a formate (B1220265) in the presence of a base. The resulting intermediate undergoes a cyclization reaction with 3-methyl-5-aminopyrazole in an acidic medium to yield a 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylate ester. This ester is then hydrolyzed to the desired carboxylic acid.[7] A yield of 97% has been reported for the final hydrolysis step.[7]

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Yield (%) | Purity (%) | Reference |

| 2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile | Water | 1. NaOH, Ethanol, 70°C; 2. HCl | 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | 70 | - | [5] |

| 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid amide | Water | 1. 5N NaOH, Ethanol, 70°C; 2. 2N HCl | 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | 63 | - | [6] |

| 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylate | Water | Citric acid, water | 2-Methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | 97 | - | [7] |

Table 1: Quantitative Data for the Synthesis of Intermediate A

Synthesis of Intermediate B: (2S)-1-{[(1-Amino-2-methylpropan-2-yl)amino]acetyl}pyrrolidine-2-carbonitrile

The synthesis of this chiral amine intermediate is a multi-step process.

Route 1: From L-proline

A common approach starts with L-proline.

Experimental Protocol (Route 1):

-

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid: L-proline is reacted with chloroacetyl chloride in a solvent like tetrahydrofuran (B95107) (THF) under reflux for 2 hours.[8]

-

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide: The carboxylic acid is converted to the corresponding amide. This can be achieved using dicyclohexylcarbodiimide (B1669883) (DCC) and ammonium (B1175870) bicarbonate in dichloromethane.[8]

-

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: The amide is then dehydrated to the nitrile using a dehydrating agent such as trifluoroacetic anhydride (B1165640) in THF at 0-5°C, followed by stirring at room temperature.[8][9]

-

Coupling with protected diamine: The resulting (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is reacted with a Boc-protected 1,2-diamino-2-methylpropane.

-

Deprotection: The Boc protecting group is removed using an acid, such as hydrochloric acid in 1,4-dioxane, to yield the final intermediate.[10]

Route 2: One-pot synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

An alternative, more efficient method involves a one-pot synthesis from L-prolinamide and chloroacetyl chloride, where chloroacetyl chloride acts as the acylating agent, dehydrating agent, and solvent.[11]

| Starting Material | Key Reagents | Product | Yield (%) | Reference |

| L-proline | 1. Chloroacetyl chloride; 2. DCC, NH₄HCO₃; 3. Trifluoroacetic anhydride | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | - | [8] |

| L-prolinamide | Chloroacetyl chloride | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | - | [11] |

Table 2: Synthesis of a Key Precursor to Intermediate B

Final Condensation Step: Synthesis of Anagliptin

The final step is the coupling of 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (Intermediate A) with (2S)-1-{[(1-amino-2-methylpropan-2-yl)amino]acetyl}pyrrolidine-2-carbonitrile or its salt (Intermediate B).

Experimental Protocol:

A common method for this amide bond formation involves the use of a coupling agent. For example, 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid can be coupled with the methanesulfonate (B1217627) salt of (2S)-1-{[(1-amino-2-methylpropan-2-yl)amino]acetyl}pyrrolidine-2-carbonitrile in the presence of EDC-HCl, HOBt, and triethylamine (B128534) in dichloromethane.[12] Another patent describes the use of HATU as a coupling agent with diisopropylethylamine as the base in dichloromethane.[13]

| Intermediate A | Intermediate B Salt | Coupling Agents | Solvent | Yield (%) | Purity (%) | Reference |

| 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | Methane sulfonate salt | EDC-HCl, HOBt, TEA | Dichloromethane | 69.3 | 99.73 | [12] |

| 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | - | HATU, i-Pr₂NEt | Dichloromethane | - | >99.9 | [13] |

| N-(2-amino-2-methylpropyl)-2-methyl-pyrazolo [1,5-a] pyrimidine-6-carboxamide | (S)-1-(2'-chloroacetyl) pyrrolidine-2-carbonitrile (B1309360) | Diisopropylamine, Sodium iodide | Dichloromethane | - | 99.6 | [14] |

Table 3: Quantitative Data for the Final Synthesis of Anagliptin

Formation of this compound

The anagliptin free base can be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent such as 1,4-dioxane.[10]

Conclusion

The synthesis of this compound is a well-established process involving the convergent synthesis of two key intermediates followed by their coupling. Various synthetic routes with differing reagents, conditions, and yields have been developed for each step, offering flexibility in process optimization for industrial-scale production. The choice of a particular synthetic pathway will depend on factors such as cost of starting materials, overall yield, purity of the final product, and scalability. This guide provides a foundational understanding of the core synthetic strategies for anagliptin, which is essential for researchers and professionals engaged in the development and manufacturing of this important antidiabetic drug.

References

- 1. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]

- 2. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DPP-IV inhibitor anagliptin exerts anti-inflammatory effects on macrophages, adipocytes, and mouse livers by suppressing NF-κB activation. | Semantic Scholar [semanticscholar.org]

- 5. CN103951669A - Synthesis method of Anagliptin key intermediate - Google Patents [patents.google.com]

- 6. 2-Methylpyrazolo[1,5-a]pyriMidine-6-carboxylic acid | 739364-95-5 [chemicalbook.com]

- 7. CN103896951A - Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid - Google Patents [patents.google.com]

- 8. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 10. WO2015104602A2 - A process for the preparation of anagliptin and its intermediates thereof - Google Patents [patents.google.com]

- 11. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]

- 12. WO2016012927A1 - A process for preparation of this compound - Google Patents [patents.google.com]

- 13. CN105503878A - Synthesis method of anagliptin - Google Patents [patents.google.com]

- 14. WO2015150887A1 - Process for the preparation of anagliptin or its salts - Google Patents [patents.google.com]

Chiral synthesis and enantioselective separation of Anagliptin

An in-depth technical guide on the chiral synthesis and enantioselective separation of Anagliptin (B605506) for researchers, scientists, and drug development professionals.

Introduction: Anagliptin and the Significance of Chirality

Anagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1] By inhibiting the DPP-4 enzyme, Anagliptin prevents the degradation of incretin (B1656795) hormones like GLP-1 and GIP, leading to increased glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release.[1]

The chemical structure of Anagliptin, N-[2-({2-[(2S)-2-Cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide, features a single chiral center at the 2-position of the cyanopyrrolidine moiety.[2] The therapeutic activity resides in the (S)-enantiomer.[2][3] Regulatory authorities mandate strict control over the enantiomeric purity of chiral drugs, as the undesired enantiomer may have different pharmacological properties, reduced efficacy, or potential toxicity.[4] Therefore, robust methods for both the stereoselective synthesis of the (S)-enantiomer and the accurate analytical separation of enantiomers are critical for the development and quality control of Anagliptin.[4]

Mechanism of Action

Anagliptin's therapeutic effect is initiated by its inhibition of the DPP-4 enzyme, which is responsible for inactivating incretin hormones. By preserving active incretin levels, Anagliptin enhances the body's natural glucose control mechanisms.[1]

Chiral Synthesis of Anagliptin

The synthesis of Anagliptin involves the preparation of two key intermediates, which are then coupled to form the final molecule. The chirality is introduced using L-proline as a starting material for the cyanopyrrolidine moiety.[5]

Synthetic Strategy Overview

A common synthetic approach involves a convergent synthesis, where two main fragments are prepared separately and then combined.[5][6]

-

Fragment A Synthesis : Preparation of the pyrazolopyrimidine carboxylic acid core.

-

Fragment B Synthesis : Preparation of the chiral (2S)-cyanopyrrolidine amine side chain, starting from L-proline.

-

Final Coupling : Condensation of Fragment A and Fragment B to yield Anagliptin.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. iajpr.com [iajpr.com]

- 5. CN105503878A - Synthesis method of anagliptin - Google Patents [patents.google.com]

- 6. WO2015150887A1 - Process for the preparation of anagliptin or its salts - Google Patents [patents.google.com]

An In-depth Technical Guide to Anagliptin Hydrochloride Crystallization and Purification Methods

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallization and purification methods for anagliptin (B605506) hydrochloride, a dipeptidyl peptidase-4 (DPP-4) inhibitor. The following sections detail various experimental protocols, present quantitative data in a structured format, and illustrate the procedural workflows for achieving high-purity anagliptin and its hydrochloride salt.

Purification of Anagliptin Free Base

The purification of the anagliptin free base is a critical step prior to its conversion to the hydrochloride salt. A common method involves recrystallization from an ester solvent, such as isopropyl acetate (B1210297), to achieve high purity.

Experimental Protocol:

-

Dissolution: Dissolve crude anagliptin in isopropyl acetate at an elevated temperature, typically at reflux.

-

Filtration: Filter the hot solution to remove any insoluble impurities.

-

Concentration: Partially remove the solvent under reduced pressure. The final volume of the solvent should be 2-5 times the weight of the anagliptin.

-

Crystallization: Cool the concentrated solution to a temperature between 0°C and 20°C to induce precipitation of the product. A specific protocol cools the mixture to 5°C - 8°C.

-

Stirring: Stir the resulting slurry for a sufficient period, for instance, one hour, to ensure complete crystallization.

-

Isolation: Filter the solid product.

-

Washing: Wash the isolated solid with a cold solvent, such as isopropyl acetate.

-

Drying: Dry the purified anagliptin to a constant weight.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Solvent | Isopropyl acetate | [1] |

| Dissolution Temperature | Reflux Temperature (>35°C) | [1] |

| Crystallization Temperature | 0°C - 20°C (specifically 5°C - 8°C) | [1] |

| Initial Purity (Crude) | Not specified | |

| Final Purity (HPLC) | ≥ 99.5% (e.g., 99.6%) | [1] |

| Yield | 90% (Example: 2g crude -> 1.8g pure) | [1] |

Process Workflow:

Caption: Workflow for the purification of anagliptin free base.

Crystallization of Anagliptin from Ester Solvents

Crystalline anagliptin can be obtained through recrystallization from various ester solvents. This process is crucial for controlling the polymorphic form of the drug substance.

Experimental Protocol:

-

Solution Preparation: Prepare a solution of anagliptin in an ester solvent (e.g., ethyl acetate, isopropyl acetate) at a temperature between 30°C and 90°C. This solution can be from dissolving existing anagliptin or directly from a reaction mixture.

-

Optional Treatment: The solution may be treated with activated carbon and filtered through a clarifying agent like Hyflo to remove colored impurities and fine particulates.

-

Cooling: Cool the clear solution to a temperature range of 0°C to 15°C.

-

Stirring: Stir the mixture for approximately 30 minutes to 1 hour or more to enhance the yield and crystallinity of the solid.

-

Recovery: Isolate the crystalline solid by filtration.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Solvent Class | Ester Solvents (e.g., ethyl acetate, isopropyl acetate) | [2] |

| Dissolution Temperature | 30°C - 90°C (or 50°C - 85°C) | [2] |

| Crystallization Temperature | 0°C - 15°C | [2] |

| Stirring Time | 30 minutes - 1 hour or more | [2] |

| Achieved Purity (HPLC) | ≥ 99.3% | [2] |

Process Workflow:

Caption: General workflow for anagliptin crystallization.

Preparation and Purification of Anagliptin Hydrochloride

The conversion of purified anagliptin to its hydrochloride salt is a key final step. This process typically involves the reaction of the free base with hydrochloric acid in a suitable solvent.

Experimental Protocol:

-

Reaction Setup: Dissolve the purified anagliptin free base in a suitable solvent such as 1,4-dioxane (B91453) or tetrahydrofuran.

-

Acidification: Add a solution of hydrochloric acid (e.g., HCl in 1,4-dioxane) to the anagliptin solution to precipitate the hydrochloride salt.

-

Isolation: The resulting this compound can be isolated from the reaction mixture.

It is noted that different polymorphic forms of this compound can be prepared, including amorphous forms. An amorphous form can be prepared by treating this compound with a base (like an alkali or alkaline metal base) followed by treatment with a chlorinated solvent such as dichloromethane.[3] Crystalline forms can also be prepared by treating the hydrochloride salt with a base and a solvent, or by treating the anagliptin free base with a solvent.[3]

Quantitative Data Summary:

| Parameter | Value | Reference |

| Reactant | Purified Anagliptin Free Base | [1][2] |

| Reagent | Hydrochloric acid in a solvent (e.g., 1,4-dioxane) | [1][2] |

| Solvent for Salt Formation | 1,4-Dioxane, Tetrahydrofuran | [1][2] |

| Resulting Product | This compound | [1][2] |

Logical Relationship Diagram:

Caption: Conversion of anagliptin to its hydrochloride salt.

Alternative Purification via Methane (B114726) Sulfonic Acid Salt

An alternative process for obtaining high-purity anagliptin involves the formation and purification of a novel methane sulfonic acid salt of an anagliptin intermediate.[4][5] This method is reported to improve the quality and overall yield compared to prior art processes.[4][6]

Experimental Protocol for Intermediate Salt Formation:

-

Reaction: React t-butyl (S)-{2-[(2-cyanopyrrolidin-l-yl)-2-oxoethylamino]-2-methyl-1-propyl} carbamate (B1207046) with methane sulfonic acid in a solvent like acetonitrile (B52724) or toluene.

-

Heating: Heat the reaction mixture, for example, to 50-55°C for 2 hours.

-

Crystallization: Cool the reaction mass to 0-5°C and stir for 1 hour to induce crystallization.

-

Isolation: Filter the obtained solid and wash with a chilled solvent (e.g., acetonitrile or toluene).

-

Drying: Dry the wet-cake under vacuum to a constant weight.

This purified intermediate is then used in the subsequent synthesis steps to produce high-purity anagliptin free base, which can then be converted to the hydrochloride salt.[4]

Quantitative Data Summary for Intermediate Salt:

| Parameter | Value | Reference |

| Solvent | Acetonitrile or Toluene | [4][5] |

| Reaction Temperature | 50-55°C | [4][5] |

| Crystallization Temperature | 0-5°C | [4][5] |

| Purity of Intermediate Salt | 99.93% | [4][5] |

| Yield of Intermediate Salt | 91.58% | [4][5] |

| Purity of final Anagliptin free base | 99.73% | [4] |

Process Workflow:

Caption: Alternative purification via an intermediate salt.

This guide summarizes key methodologies for the crystallization and purification of this compound, providing researchers and drug development professionals with a consolidated resource for process understanding and development. The presented data and workflows are derived from publicly available patent literature.

References

- 1. WO2015150887A1 - Process for the preparation of anagliptin or its salts - Google Patents [patents.google.com]

- 2. WO2015104602A2 - A process for the preparation of anagliptin and its intermediates thereof - Google Patents [patents.google.com]

- 3. "Process For Preparation Of Anagliptin" [quickcompany.in]

- 4. WO2016012927A1 - A process for preparation of this compound - Google Patents [patents.google.com]

- 5. Drug Patents International: WO 2016012927, this compound , NEW PATENT, LUPIN [drugpatentsint.blogspot.com]

- 6. WO2016012927A1 - Procédé de préparation d'hydrochlorure d'anagliptine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of Anagliptin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anagliptin (B605506) is a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus.[1][2][3] Approved for use in Japan, it belongs to the "gliptin" class of oral antidiabetic agents.[3] The therapeutic mechanism of Anagliptin is centered on preventing the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][4][5] By inhibiting the DPP-4 enzyme, Anagliptin increases the circulating levels of active incretins.[1][4] This leads to enhanced glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppressed glucagon (B607659) release from α-cells, thereby improving glycemic control with a low risk of hypoglycemia.[1][4][5][6]

The development of a successful oral dosage form relies on a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties. These characteristics—including solubility, melting point, pKa, stability, and solid-state form—are critical as they directly influence the drug's biopharmaceutical properties such as absorption, distribution, metabolism, and excretion (ADME), as well as the manufacturability of the final product.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of Anagliptin, detailed experimental protocols for their characterization, and relevant pathway visualizations.

Mechanism of Action: Signaling Pathway

The primary pharmacological action of Anagliptin is the competitive and reversible inhibition of the DPP-4 enzyme. The following diagram illustrates the signaling cascade initiated by this inhibition.

Physicochemical Properties of Anagliptin

The fundamental physicochemical properties of Anagliptin have been characterized to support its development as a pharmaceutical agent. These key parameters are summarized in the table below.

| Property | Value | Unit | Notes / Reference |

| Identification | |||

| IUPAC Name | N-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide | - | [1][3][7] |

| CAS Number | 739366-20-2 | - | [3][7][8] |

| Structural & Physical Data | |||

| Molecular Formula | C₁₉H₂₅N₇O₂ | - | [1][3][7][9] |

| Molecular Weight | 383.45 | g/mol | [1][6] |

| Melting Point | 115 - 119 | °C | [1][2] |

| pKa (Strongest Basic) | 8.29 | - | Predicted value.[1][10] |

| Solubility & Partitioning | |||

| Water Solubility | 0.179 - 0.25 | mg/mL | Described as sparingly soluble.[1][6] |

| LogP | -0.54 to -0.77 | - | Predicted values, indicating high hydrophilicity.[1][6] |

| Molecular Descriptors | |||

| Topological Polar Surface Area (TPSA) | 115 | Ų | [1][6][9] |

| Hydrogen Bond Donors | 2 | - | [9] |

| Hydrogen Bond Acceptors | 6 | - | [9] |

| Solid-State Properties | |||

| Crystal Structure | Single-crystal structure determined. | - | Non-hygroscopic crystalline solid.[11][12] |

Experimental Protocols for Physicochemical Characterization

Accurate and reproducible characterization of Anagliptin hydrochloride requires standardized analytical protocols. The following sections detail representative methodologies for key experiments.

Physicochemical Characterization Workflow

The logical flow for a comprehensive characterization of a new batch of Anagliptin API is outlined in the diagram below. This workflow ensures that all critical quality attributes are assessed systematically.

Purity and Assay by RP-HPLC

A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for determining the purity and potency of Anagliptin.

-

Apparatus: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.[10][13]

-

Column: A C18 stationary phase column, such as a Waters Symmetry C18 (150 x 4.6 mm, 3.5 µm) or KROMASIL-C18 (250mm x 4.6mm, 5µm).[10][13]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic modifier. A representative mobile phase could consist of Mobile Phase A: 10 mM acetate (B1210297) buffer (pH 5.0) and Mobile Phase B: Acetonitrile.[10] An isocratic system might use a 50:50 mixture of 0.05M potassium dihydrogen phosphate (B84403) buffer (pH 3.0) and acetonitrile.[13][14]

-

Column Temperature: 40 °C.[10]

-

Detection Wavelength: 247 nm or 220 nm, selected based on the UV absorbance maximum of Anagliptin.[10][13]

-

Sample Preparation: Accurately weigh and dissolve Anagliptin standard and sample in a suitable diluent (e.g., mobile phase) to a final concentration of approximately 10-20 µg/mL.[15] Filter the solution through a 0.45 µm membrane filter before injection.

-

Validation: The method must be validated according to International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[13][16]

Solid-State Characterization by X-ray Powder Diffraction (XRPD)

XRPD is a powerful technique for identifying the crystal form (polymorph) of Anagliptin and ensuring batch-to-batch consistency.

-

Principle: This technique measures the scattering of X-rays by the crystalline lattice of a solid sample. The resulting diffraction pattern is unique to a specific crystal structure.[17]

-

Apparatus: A standard laboratory X-ray powder diffractometer with a copper X-ray source (Cu Kα radiation).

-

Sample Preparation: A small amount of the Anagliptin powder is gently pressed into the sample holder to ensure a flat, uniform surface.

-

Data Collection: The sample is scanned over a defined angular range, typically from 3° to 40° 2θ, at a specified scan rate.

-

Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed. The positions and relative intensities of the diffraction peaks are compared against an established reference pattern for the desired polymorph of this compound.[17] The absence of a halo pattern indicates high crystallinity, while its presence would suggest amorphous content.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of Anagliptin, including its melting point and the presence of any polymorphic transitions.

-

Principle: DSC measures the heat flow into or out of a sample relative to a reference as it is subjected to a controlled temperature program. Melting is an endothermic event that results in a characteristic peak.

-

Apparatus: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Approximately 2-5 mg of Anagliptin is accurately weighed into an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

-

Procedure: The sample is heated at a constant rate, typically 10 °C/min, under an inert nitrogen atmosphere (e.g., flow rate of 50 mL/min).

-

Analysis: The heat flow is plotted against temperature. The melting point is determined from the onset or peak of the endothermic melting event. The shape and temperature of the peak can also provide information about purity and crystallinity.

Stability Assessment via Forced Degradation

Forced degradation studies are conducted to understand the intrinsic stability of Anagliptin and to ensure the analytical method is stability-indicating.[10] As per ICH guideline Q1A(R2), the drug substance is subjected to stress conditions more severe than accelerated stability testing.[18]

-

Acid Hydrolysis: The sample is exposed to 0.1 N HCl at 80 °C for a predetermined period (e.g., 2-8 hours).

-

Alkali Hydrolysis: The sample is treated with 0.1 N NaOH at ambient temperature. Anagliptin has shown significant degradation under alkaline conditions.[10]

-

Oxidative Degradation: The sample is exposed to a 3% to 30% solution of hydrogen peroxide (H₂O₂) at ambient temperature. This has also been identified as a significant degradation pathway.[10]

-

Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 105 °C) for 24-48 hours.

-

Photolytic Degradation: The solid drug substance is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Analysis of Stressed Samples: Following exposure, each stressed sample is diluted and analyzed by the validated stability-indicating RP-HPLC method to separate and quantify any degradation products formed relative to the intact Anagliptin peak.[10][16]

References

- 1. benchchem.com [benchchem.com]

- 2. Anagliptin manufacturers and suppliers in india [chemicalbook.com]

- 3. Anagliptin - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Anagliptin? [synapse.patsnap.com]

- 5. What is Anagliptin used for? [synapse.patsnap.com]

- 6. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Anagliptin [pdb101.rcsb.org]

- 7. Anagliptin | C19H25N7O2 | CID 44513473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Anagliptin | 739366-20-2 | FA31542 | Biosynth [biosynth.com]

- 9. Anagliptin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. researchgate.net [researchgate.net]

- 11. Anagliptin, a potent dipeptidyl peptidase IV inhibitor: its single-crystal structure and enzyme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 14. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 15. ijariie.com [ijariie.com]

- 16. HPLC method for stability-indicating metformin and anagliptin estimation. [wisdomlib.org]

- 17. Solid-State Characterization of Different Crystalline Forms of Sitagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Stress Degradation Studies of Anagliptin, Development of Validated Stability Indicating Method, Degradation Kinetics Study, Identification and Isolation of Degradation Products | Scilit [scilit.com]

An In-Depth Technical Guide on the Core Mechanism of Action of Anagliptin Hydrochloride on the DPP-4 Enzyme

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagliptin (B605506), a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is an oral antihyperglycemic agent used in the management of type 2 diabetes mellitus. Its therapeutic effect is primarily achieved through the inhibition of the DPP-4 enzyme, which plays a crucial role in the inactivation of incretin (B1656795) hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This guide provides a detailed technical overview of the molecular mechanism of anagliptin's action on the DPP-4 enzyme, encompassing its binding kinetics, structural interactions, and the downstream signaling pathways it modulates.

Core Mechanism of Action: Inhibition of DPP-4

The primary mechanism of action of anagliptin is its competitive and reversible inhibition of the DPP-4 enzyme. DPP-4 is a serine protease that cleaves N-terminal dipeptides from various substrates, including the incretin hormones GLP-1 and GIP. By inhibiting DPP-4, anagliptin prevents the degradation of these hormones, leading to an increase in their circulating concentrations and prolonging their biological activity.

This enhanced incretin activity results in several beneficial downstream effects for glycemic control:

-

Glucose-dependent insulin (B600854) secretion: Increased levels of active GLP-1 and GIP potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner.

-

Suppression of glucagon (B607659) secretion: Elevated GLP-1 levels suppress the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.

Quantitative Data on Anagliptin's Inhibitory Activity

The potency and selectivity of anagliptin's interaction with the DPP-4 enzyme have been characterized through various in vitro studies. The following table summarizes key quantitative data for anagliptin and provides a comparison with other DPP-4 inhibitors.

| Inhibitor | IC50 (nM) for human DPP-4 | Selectivity vs. DPP-8 (IC50, nM) | Selectivity vs. DPP-9 (IC50, nM) |

| Anagliptin | 3.8 | 68 | 60 |

| Sitagliptin | 18 | - | - |

| Vildagliptin | 34 | - | - |

| Saxagliptin | 1.5 | - | - |

| Alogliptin | 7.5 | - | - |

| Linagliptin | 0.14 | - | - |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Structural Interaction with DPP-4

The precise molecular interactions between anagliptin and the DPP-4 enzyme have been elucidated through co-crystal structure analysis. Anagliptin is classified as a class 3 DPP-4 inhibitor,

Anagliptin Hydrochloride: A Deep Dive into Enzyme Kinetics and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzyme kinetics and binding affinity of anagliptin (B605506) hydrochloride, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. The information presented herein is intended to support research, development, and scientific understanding of this important therapeutic agent.

Core Concepts: Mechanism of Action

Anagliptin is an oral antihyperglycemic agent that functions by competitively inhibiting the DPP-4 enzyme.[1] DPP-4 is responsible for the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, anagliptin increases the circulating levels of active GLP-1 and GIP. This, in turn, potentiates their glucose-dependent effects, including the stimulation of insulin (B600854) secretion and suppression of glucagon (B607659) release, ultimately leading to improved glycemic control in patients with type 2 diabetes mellitus.[2]

Quantitative Analysis: Enzyme Kinetics and Binding Affinity

The inhibitory potency and binding characteristics of anagliptin have been quantified through various in vitro studies. The following tables summarize the key kinetic and binding parameters.

| Parameter | Value | Species | Notes |

| IC50 | 3.8 nM | Human | The half-maximal inhibitory concentration, indicating the concentration of anagliptin required to inhibit 50% of DPP-4 activity.[3] |

| Ki | N/A | - | The inhibition constant was not available in the reviewed literature. |

| Selectivity | >10,000-fold vs. DPP-8 and DPP-9 | - | Demonstrates high selectivity for DPP-4 over other related dipeptidyl peptidases. |

Binding Interactions with DPP-4

X-ray crystallography studies have elucidated the binding mode of anagliptin within the active site of the DPP-4 enzyme. Anagliptin is classified as a Class 3 DPP-4 inhibitor, interacting with the S1, S2, and S2 extensive subsites of the enzyme.[4] The cyanopyrrolidine moiety of anagliptin occupies the S1 subsite, a hydrophobic pocket. The interactions are primarily non-covalent, involving hydrogen bonds and van der Waals forces.

Signaling Pathway and Experimental Workflows

To visually represent the processes involved in anagliptin's mechanism and its characterization, the following diagrams are provided.

Caption: Signaling pathway of anagliptin's glucose-lowering effect.

Caption: Experimental workflow for determining DPP-4 inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the enzyme kinetics and binding affinity of DPP-4 inhibitors like anagliptin.

DPP-4 Inhibition Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of anagliptin against DPP-4.

Materials:

-

Recombinant human DPP-4 enzyme

-

Fluorogenic DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin)

-

Anagliptin hydrochloride

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of anagliptin in a suitable solvent (e.g., DMSO) and create a series of dilutions in the assay buffer.

-

Dilute the DPP-4 enzyme to the desired working concentration in the assay buffer.

-

Prepare the substrate solution in the assay buffer.

-

-

Assay Setup (in triplicate):

-

Blank wells: Add assay buffer only.

-

Control wells (100% activity): Add DPP-4 enzyme and assay buffer.

-

Inhibitor wells: Add DPP-4 enzyme and the various dilutions of anagliptin.

-

-

Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission) in kinetic mode for a set duration (e.g., 30 minutes).

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each well from the linear portion of the fluorescence versus time plot.

-

Calculate the percentage of inhibition for each anagliptin concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))

-

Plot the percentage of inhibition against the logarithm of the anagliptin concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Determination of Inhibition Type (e.g., Lineweaver-Burk Plot)

Objective: To determine the mechanism of DPP-4 inhibition by anagliptin (e.g., competitive, non-competitive, or uncompetitive).

Procedure:

-

Perform the DPP-4 inhibition assay as described above, but with varying concentrations of both the substrate and anagliptin.

-

Measure the initial reaction velocities for each combination of substrate and inhibitor concentrations.

-

Plot the data using a double reciprocal plot (Lineweaver-Burk plot), where 1/Velocity is plotted against 1/[Substrate].

-

Interpretation:

-

Competitive inhibition: The lines for different inhibitor concentrations will intersect on the y-axis.

-

Non-competitive inhibition: The lines will intersect on the x-axis.

-

Uncompetitive inhibition: The lines will be parallel.

-

Based on existing literature, anagliptin is a competitive inhibitor of DPP-4.[1]

References

- 1. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of anagliptin, a dipeptidyl peptidase-4 inhibitor, in managing type 2 diabetes: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]

Pharmacological Profile of Anagliptin Hydrochloride in Preclinical Models: A Technical Overview

An in-depth technical guide or whitepaper on the core pharmacological profiling of Anagliptin hydrochloride in preclinical models for researchers, scientists, and drug development professionals.

Introduction

Anagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus.[1][2][3] By inhibiting the DPP-4 enzyme, Anagliptin prevents the degradation of incretin (B1656795) hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] This action enhances glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) release, leading to improved glycemic control.[1] This technical guide provides a comprehensive overview of the preclinical pharmacological profile of Anagliptin, focusing on its mechanism of action, pharmacokinetic properties, and efficacy in various animal models.

Mechanism of Action

Anagliptin exerts its therapeutic effect by competitively and reversibly inhibiting the DPP-4 enzyme.[1][4] DPP-4 is a serine protease that rapidly inactivates incretin hormones, which are released from the gastrointestinal tract in response to food intake.[1][5] By inhibiting DPP-4, Anagliptin increases the half-life of active GLP-1 and GIP.[4][5] This prolongation of incretin activity leads to several downstream effects:

-

Stimulation of Insulin Secretion: Increased GLP-1 and GIP levels stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner.[4][5][6] This means insulin secretion is enhanced primarily when blood glucose levels are elevated, reducing the risk of hypoglycemia.[5][6]

-

Suppression of Glucagon Secretion: Elevated incretin levels also suppress the secretion of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[4][5]

-

Beyond Glycemic Control: Preclinical studies suggest that Anagliptin may also have beneficial effects on lipid metabolism and vascular health.[2][7] For instance, in apo-E–deficient mice, Anagliptin has been shown to attenuate atherosclerosis.[2] Furthermore, treatment has been associated with improvements in serum lipid concentrations.[2][3]

The signaling cascade initiated by Anagliptin is illustrated in the diagram below.

References

- 1. benchchem.com [benchchem.com]

- 2. Anagliptin in the treatment of type 2 diabetes: safety, efficacy, and patient acceptability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Anagliptin [pdb101.rcsb.org]

- 5. What is the mechanism of Anagliptin? [synapse.patsnap.com]

- 6. What is Anagliptin used for? [synapse.patsnap.com]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Metabolism and Pharmacokinetic Profile of Anagliptin Hydrochloride in Rodents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism and pharmacokinetic profile of anagliptin (B605506) hydrochloride, a dipeptidyl peptidase-4 (DPP-4) inhibitor, in rodent models. The information presented herein is curated from preclinical studies to support drug development and research professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound.

Pharmacokinetic Profile

Anagliptin demonstrates moderate to good absorption and rapid distribution in rodents, with elimination occurring through both renal and biliary pathways. The pharmacokinetic parameters are summarized below.

Table 1: Pharmacokinetic Parameters of Anagliptin in Rats Following a Single Oral Dose

| Parameter | 1 mg/kg | 10 mg/kg | 100 mg/kg |

| Tmax (hr) | 0.25 | 0.5 | 1.0 |

| Cmax (ng/mL) | 133 ± 18 | 1,250 ± 150 | 11,800 ± 1,200 |

| AUC (ng·h/mL) | 339 ± 45 | 4,280 ± 560 | 61,300 ± 7,800 |

| Bioavailability (%) | 85.5 | 69.7 | 38.1 |

Data presented as mean ± SD (n=3). Source: Furuta et al., 2013.[1][2]

Table 2: Excretion of Radioactivity Following a Single Intravenous or Oral Dose of [¹⁴C]Anagliptin in Rats

| Route | Dose | Urine (%) | Feces (%) | Bile (%) | Total Recovery (%) |

| Intravenous | 1 mg/kg | 64.6 ± 2.1 | 32.9 ± 1.8 | 25.2 ± 3.5 | 97.5 ± 0.3 |

| Oral | 1 mg/kg | 57.8 ± 3.4 | 41.7 ± 3.1 | - | 99.5 ± 0.3 |

Data presented as mean ± SD (n=3). Source: Furuta et al., 2013.[1][2]

Absorption

Anagliptin is moderately to well absorbed in rats, with dose-dependent bioavailability.[1][2] In situ intestinal absorption studies have indicated that P-glycoprotein may play a role in limiting its absorption.[1][2]

Distribution

Following absorption, anagliptin is rapidly distributed throughout the body.[1][2] High concentrations of radioactivity have been observed in tissues with high DPP-4 expression, such as the small intestine, kidney, and liver.[1][2]

Metabolism

The primary circulating component in rodent plasma is unchanged anagliptin.[1][2] Metabolism of anagliptin in rodents occurs primarily through hydrolysis and oxidation. While not definitively stated in the primary literature for anagliptin, studies on similar fluoropyrrolidine dipeptidyl peptidase-IV inhibitors suggest that metabolism is primarily catalyzed by CYP3A1 and CYP3A2 in rats.

The major metabolic pathways are:

-

Hydrolysis of the cyano group to form a carboxylic acid metabolite (M1).

-

Oxidation and cleavage of the methylene (B1212753) group adjacent to the amine to form metabolites M6 and M7.[1][2]

Table 3: Composition of Anagliptin and its Major Metabolites in Rat Plasma, Urine, and Feces Following a Single Oral Dose of [¹⁴C]Anagliptin (10 mg/kg)

| Component | Plasma (% of total radioactivity AUC) | Urine (% of dose) | Feces (% of dose) |

| Anagliptin (Unchanged) | 66.0 | 46.6 | 4.1 |

| M1 (Carboxylate) | 23.4 | 19.8 | 9.4 |

| M6 | 2.1 | 1.2 | 0.8 |

| M7 | 1.5 | 0.9 | 0.5 |

Source: Furuta et al., 2013.[1][2]

References

Methodological & Application

Anagliptin Hydrochloride In Vivo Studies: Application Notes and Protocols for Diabetic Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vivo studies to evaluate the efficacy and mechanisms of anagliptin (B605506) hydrochloride in diabetic rodent models. Detailed protocols for key experiments, data presentation guidelines, and visualizations of relevant biological pathways are included to facilitate robust and reproducible research.

Introduction to Anagliptin

Anagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4).[1][2] By inhibiting the DPP-4 enzyme, anagliptin prevents the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] This leads to increased levels of active incretins, which in turn stimulate glucose-dependent insulin (B600854) secretion, suppress glucagon (B607659) release, and ultimately improve glycemic control.[1][2] Beyond its primary role in glucose metabolism, research suggests that anagliptin may also have beneficial effects on lipid profiles and cardiovascular health.[4][5]

Mechanism of Action: Signaling Pathways

Anagliptin's therapeutic effects are mediated through distinct signaling pathways that influence both glucose and lipid metabolism.

Glucose Metabolism Signaling Pathway

Anagliptin enhances GLP-1 signaling, which plays a crucial role in improving insulin sensitivity and glucose uptake in skeletal muscle. This process is mediated by the activation of endothelial nitric oxide synthase (eNOS) in a protein kinase A (PKA)-dependent manner.[6]

Anagliptin's effect on glucose uptake.

Lipid Metabolism Signaling Pathway

Anagliptin has been shown to modulate lipid metabolism by downregulating the expression and activity of Sterol Regulatory Element-Binding Protein-2 (SREBP-2), a key transcription factor in cholesterol synthesis.[4]

Anagliptin's influence on lipid metabolism.

Recommended Diabetic Rodent Models

The choice of a suitable rodent model is crucial for investigating the specific therapeutic effects of anagliptin. Commonly used and effective models include:

-

Streptozotocin (STZ)-Induced Diabetic Models: These models are generated by administering STZ, a chemical that is toxic to pancreatic β-cells, to induce hyperglycemia. They are particularly useful for studying the effects of anagliptin on β-cell function and regeneration.[7]

-

Diet-Induced Obesity (DIO) Models: Rodents fed a high-fat diet develop obesity, insulin resistance, and dyslipidemia, which closely mimic the features of human type 2 diabetes. These models are ideal for assessing the impact of anagliptin on insulin sensitivity and lipid metabolism.[7]

-

Genetically Modified Models:

-

Low-Density Lipoprotein Receptor-Deficient (LDLR-/-) Mice: These mice exhibit hypercholesterolemia and are valuable for investigating the lipid-lowering properties of anagliptin.[4][7]

-

Endothelium-Specific Irs2-Knockout (ETIrs2KO) Mice: These mice display insulin resistance in skeletal muscle and are useful for exploring the effects of anagliptin on insulin signaling and glucose uptake in peripheral tissues.[6][7]

-

Experimental Workflow

A typical experimental workflow for evaluating anagliptin in a diabetic rodent model is outlined below.

General experimental workflow.

Quantitative Data Summary

The following tables summarize the quantitative effects of anagliptin hydrochloride in various diabetic rodent models as reported in the literature.

Table 1: Effects of Anagliptin on Glycemic Control in Diabetic Rodent Models

| Rodent Model | Anagliptin Dose | Treatment Duration | Change in Fasting Blood Glucose | Change in HbA1c | Reference |

| HFD/STZ Diabetic Mice | 5, 15, 45 mg/kg (oral) | 10 weeks | Dose-dependent reduction | Dose-dependent reduction | [8] |

| ETIrs2KO Mice | 0.3% in diet | 8 weeks | Ameliorated impaired insulin-induced glucose uptake | Not Reported | [6] |

| STZ-Induced Diabetic Mice (Normal Chow) | 0.3% in diet | 10 weeks | Significantly lower vs. control | Not Reported | [9] |

Table 2: Effects of Anagliptin on Lipid Profile in Diabetic and Hyperlipidemic Rodent Models

| Rodent Model | Anagliptin Dose | Treatment Duration | Change in Total Cholesterol | Change in Triglycerides | Change in LDL-C | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | LDLR-/- Mice | 0.3% in diet | Not Specified | 14% reduction | 27% reduction | Significantly decreased |[4] | | Patients with Type 2 Diabetes | 200 mg twice daily | 24 weeks | Significantly decreased | No significant change | Significantly decreased |[10] |

Detailed Experimental Protocols

Protocol 1: Induction of Diabetes with Streptozotocin (STZ)

This protocol describes the induction of diabetes in mice or rats using STZ.

Materials:

-

Streptozotocin (STZ)

-

Citrate (B86180) buffer (0.1 M, pH 4.5), ice-cold

-

Saline (0.9%), sterile

-

Syringes and needles for intraperitoneal (IP) injection

-

Glucometer and test strips

Procedure:

-

Animal Preparation: House rodents under standard conditions with a 12-hour light/dark cycle and provide ad libitum access to food and water. For some protocols, a 4-6 hour fast may be required before STZ injection.[11]

-

STZ Solution Preparation: Immediately before use, dissolve STZ in ice-cold citrate buffer. The concentration will depend on the target dose. Protect the solution from light.

-

STZ Administration:

-

For Type 1 Diabetes Model (High Dose): Administer a single high dose of STZ (e.g., 150-200 mg/kg for mice, 50-65 mg/kg for rats) via IP injection.[9][11]

-

For Type 2 Diabetes Model (Low Dose with High-Fat Diet): After a period of high-fat diet feeding to induce insulin resistance, administer a lower dose of STZ (e.g., 35-45 mg/kg for rats).[12]

-

-

Post-Injection Monitoring: Monitor blood glucose levels regularly (e.g., 48-72 hours post-injection and then weekly) from tail vein blood using a glucometer. Animals with blood glucose levels consistently above a predetermined threshold (e.g., >250 mg/dL or 15 mmol/L) are considered diabetic.[13]

-

Animal Care: Provide supportive care as needed. In cases of severe hyperglycemia, insulin administration may be necessary to prevent mortality.[9]

Protocol 2: Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the ability of the animal to clear a glucose load from the circulation.

Materials:

-

Dextrose solution (e.g., 20% or 50% in sterile water or saline)

-

Oral gavage needles

-

Glucometer and test strips

-

Blood collection tubes (for insulin measurement, optional)

Procedure:

-

Fasting: Fast the animals overnight (16-18 hours) or for a shorter duration (5-6 hours) with free access to water.[14]

-

Baseline Blood Glucose: Obtain a baseline blood glucose reading (t=0) from a small drop of blood from the tail vein.

-

Glucose Administration: Administer a bolus of glucose solution (typically 1-2 g/kg body weight) via oral gavage.[15]

-

Blood Glucose Monitoring: Measure blood glucose levels at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[15]

-

Data Analysis: Plot blood glucose concentration against time and calculate the area under the curve (AUC) to quantify glucose tolerance.

Protocol 3: Insulin Tolerance Test (ITT)

The ITT evaluates the systemic response to insulin.

Materials:

-

Humulin R (or other regular human insulin)

-

Sterile saline (0.9%)

-

Syringes and needles for IP injection

-

Glucometer and test strips

Procedure:

-

Fasting: Fast the animals for 4-6 hours with free access to water.[7]

-

Baseline Blood Glucose: Measure and record the baseline blood glucose level (t=0) from the tail vein.

-

Insulin Injection: Administer a bolus of insulin (typically 0.75-1.0 U/kg body weight) via IP injection.[5]

-

Blood Glucose Monitoring: Measure blood glucose levels at various time points after insulin injection (e.g., 15, 30, 60, 90, and 120 minutes).[4]

-

Data Analysis: Express blood glucose levels as a percentage of the baseline value and plot against time to assess insulin sensitivity.

Protocol 4: Pancreatic Islet Isolation

This protocol describes the isolation of pancreatic islets for ex vivo studies.

Materials:

-

Collagenase P solution

-

Hanks' Balanced Salt Solution (HBSS)

-

Fetal Bovine Serum (FBS)

-

Surgical instruments (scissors, forceps)

-

Syringes and needles

-

Centrifuge tubes

-

Microscope

Procedure:

-

Pancreas Perfusion: Anesthetize the mouse and perform a laparotomy. Clamp the common bile duct at the ampulla of Vater. Inject cold collagenase P solution into the common bile duct to inflate the pancreas.[1][2]

-

Pancreas Digestion: Excise the inflated pancreas and place it in a tube with additional collagenase solution. Incubate in a 37°C water bath with shaking to digest the exocrine tissue.[1]

-

Islet Purification: Stop the digestion by adding cold HBSS with FBS. Wash the digested tissue by centrifugation. Purify the islets from the acinar tissue using a density gradient (e.g., Histopaque) or by hand-picking under a microscope.[8]

-

Islet Culture: Culture the isolated islets in appropriate media for subsequent experiments such as insulin secretion assays.

References

- 1. Video: A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice [jove.com]

- 2. A protocol for islet isolation from mouse pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. mmpc.org [mmpc.org]

- 6. A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice [jove.com]

- 7. Insulin Tolerance Test in Mouse [protocols.io]

- 8. Mouse Pancreatic Islet Isolation [protocols.io]

- 9. High-fat diet feeding significantly attenuates anagliptin-induced regeneration of islets of Langerhans in streptozotocin-induced diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of Anagliptin on Glycemic and Lipid Profile in Patients With Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]

- 13. ndineuroscience.com [ndineuroscience.com]

- 14. olac.berkeley.edu [olac.berkeley.edu]

- 15. protocols.io [protocols.io]

Anagliptin Hydrochloride Protocol for Oral Gavage in Mice and Rats: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagliptin (B605506), a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is a therapeutic agent under investigation for the management of type 2 diabetes mellitus. By inhibiting the DPP-4 enzyme, anagliptin prevents the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This mode of action leads to increased insulin (B600854) secretion, suppressed glucagon (B607659) release in a glucose-dependent manner, and ultimately, improved glycemic control. These application notes provide detailed protocols for the oral administration of anagliptin hydrochloride to mice and rats via gavage, along with expected pharmacokinetic and pharmacodynamic outcomes based on preclinical studies.

Data Presentation

Pharmacokinetic Parameters of Anagliptin in Rats

The pharmacokinetic profile of anagliptin has been evaluated in male Sprague-Dawley rats following a single oral gavage administration. The vehicle used for the oral formulation was water.[1] Key pharmacokinetic parameters are summarized in the table below.

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Bioavailability (%) |

| 1 | 200 ± 30 | 0.5 | 480 ± 60 | 38.1 |

| 10 | 1850 ± 250 | 0.5 | 4830 ± 560 | 85.5 |

| 100 | 15600 ± 2100 | 1.0 | 45200 ± 6300 | 79.8 |

Data are presented as mean ± SD. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.[1][2]

Pharmacodynamic Effects of Anagliptin in Mice

In studies involving diabetic mouse models, anagliptin has demonstrated significant effects on key biomarkers of glycemic control. The following table summarizes the observed changes in serum levels of GLP-1, insulin, and glucagon in streptozotocin (B1681764) (STZ)-treated mice.

| Treatment Group | Serum GLP-1 (pmol/L) | Serum Insulin (ng/mL) | Serum Glucagon (pg/mL) |

| Control (Normal Diet) | 5.2 ± 0.8 | 0.8 ± 0.1 | 150 ± 20 |

| Anagliptin (Normal Diet) | 8.9 ± 1.2 | 1.2 ± 0.2 | 110 ± 15 |

| Control (High-Fat Diet) | 5.5 ± 0.9 | 1.5 ± 0.3 | 160 ± 25 |

| Anagliptin (High-Fat Diet) | 9.2 ± 1.5 | 1.6 ± 0.3 | 145 ± 20 |

p < 0.05 compared to the respective control group. Data are presented as mean ± SD.[3]

Experimental Protocols

General Protocol for Oral Gavage in Rodents

This protocol provides a generalized procedure for oral gavage in mice and rats. Specific parameters for anagliptin administration are detailed in the subsequent sections.

Materials:

-

This compound

-

Vehicle (e.g., sterile water for injection)

-

Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats)

-

Syringes (1 mL or 3 mL)

-

Animal scale

Procedure:

-

Animal Handling and Restraint: Acclimatize the animals to handling for several days prior to the experiment to minimize stress. For administration, restrain the animal firmly but gently to prevent injury. For mice, this can be achieved by scruffing the neck. For rats, wrapping the animal in a towel may be effective.

-

Dosage Calculation: Weigh each animal immediately before dosing to ensure accurate calculation of the volume to be administered. The typical oral gavage volume for mice is 5-10 mL/kg and for rats is 5-20 mL/kg.

-

Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by placing the needle alongside the animal, with the tip at the mouth and the end at the level of the last rib. Mark this length on the needle.

-

Administration: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.

-

Substance Delivery: Once the needle is in the correct position, dispense the anagliptin solution slowly and steadily.

-

Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as labored breathing or lethargy.

Anagliptin Oral Gavage Protocol for Rats

This protocol is based on pharmacokinetic studies of anagliptin in rats.[1]

-

Animal Model: Male Sprague-Dawley rats.

-

Compound Preparation: Dissolve this compound in sterile water to the desired concentration.

-

Dosage: 1, 10, or 100 mg/kg body weight.

-

Administration Volume: 5 mL/kg body weight.

-

Frequency: Single dose for pharmacokinetic studies. For pharmacodynamic studies, daily administration for the desired study duration is appropriate.

Anagliptin Oral Gavage Protocol for Mice (Adapted from Similar DPP-4 Inhibitors)

While some studies have administered anagliptin to mice mixed in their diet (e.g., at 0.3%), a direct oral gavage protocol can be adapted from studies on other DPP-4 inhibitors, such as alogliptin (B1666894), in diabetic mouse models.[4][5]

-

Animal Model: High-fat diet/streptozotocin (HFD/STZ)-induced diabetic mice or other relevant diabetic mouse models.

-

Compound Preparation: Dissolve this compound in sterile water to the desired concentration.

-

Dosage: A dose range of 5-45 mg/kg body weight can be explored.[4] A common starting dose for DPP-4 inhibitors in mice is in the range of 3-10 mg/kg.

-

Administration Volume: 5-10 mL/kg body weight.

-

Frequency: Daily for chronic studies, typically lasting from 4 to 12 weeks.

Mandatory Visualizations

Signaling Pathway of Anagliptin

References

- 1. researchgate.net [researchgate.net]

- 2. Anagliptin increases insulin-induced skeletal muscle glucose uptake via an NO-dependent mechanism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Effects of chronic administration of alogliptin on the development of diabetes and β-cell function in high fat diet/streptozotocin diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alogliptin improves survival and health of mice on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cell-Based Assays for Anagliptin Hydrochloride Efficacy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagliptin (B605506) is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the rapid degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, anagliptin increases the circulating levels of active GLP-1 and GIP, which in turn stimulate glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppress glucagon (B607659) release from α-cells.[1][2] This mechanism of action makes anagliptin an effective therapeutic agent for the management of type 2 diabetes mellitus. Furthermore, preclinical studies have suggested that anagliptin may have beneficial effects on lipid metabolism.[3]

These application notes provide detailed protocols for a suite of in vitro cell-based assays to evaluate the efficacy of anagliptin hydrochloride. The described assays are essential tools for researchers in academic and industrial settings engaged in diabetes research and the development of novel anti-diabetic drugs. The protocols cover the primary enzymatic activity of anagliptin, as well as its downstream cellular effects on insulin secretion, GLP-1 potentiation, gene expression, and lipid metabolism.

Data Presentation

The following tables summarize key quantitative data for this compound in various in vitro assays. This data provides a benchmark for researchers performing these experiments.

Table 1: DPP-4 Enzymatic Inhibition

| Parameter | Value | Cell Line/System |

| IC50 | 3.3 nM | Human recombinant DPP-4 |

Table 2: In Vitro Efficacy on Glucose Homeostasis

| Assay | Parameter | Value | Cell Line |

| Glucose-Stimulated Insulin Secretion (GSIS) | EC50 | Data not available | MIN6 / INS-1 |

| GLP-1 Receptor Activation (cAMP assay) | EC50 | Data not available | HEK293-hGLP-1R |

Table 3: In Vitro Efficacy on Lipid Metabolism

| Assay | Parameter | Result | Cell Line |

| SREBP Activity | Inhibition | 21% decrease | HepG2 |

| SREBP-2 mRNA Expression | Downregulation | 15% decrease | HepG2 |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this document.

Experimental Protocols

DPP-4 Enzymatic Inhibition Assay

This assay directly measures the ability of anagliptin to inhibit the enzymatic activity of DPP-4.

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay Buffer: 25 mM HEPES, 140 mM NaCl, 0.1 mg/mL BSA, pH 7.8

-

This compound

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in Assay Buffer.

-

In a 96-well black microplate, add 10 µL of each anagliptin dilution. Include wells for a positive control (a known DPP-4 inhibitor) and a negative control (vehicle).

-

Add 45 µL of human recombinant DPP-4 solution (diluted in Assay Buffer) to each well.

-

Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 45 µL of 0.4 mM Gly-Pro-AMC substrate solution to each well.

-

Immediately measure the fluorescence intensity at 360 nm excitation and 460 nm emission every minute for 20 minutes at 37°C.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

-

Determine the percent inhibition for each anagliptin concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the anagliptin concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the ability of anagliptin to potentiate glucose-stimulated insulin secretion from pancreatic β-cells.

Cell Line: MIN6 or INS-1 pancreatic β-cell lines.

Materials:

-

MIN6 or INS-1 cells

-

Culture medium (e.g., DMEM with 10% FBS)

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.2% BSA

-

Low glucose KRB buffer (e.g., 1-3 mM glucose)

-

High glucose KRB buffer (e.g., 20-25 mM glucose)

-

This compound

-

Insulin ELISA kit

-

24-well or 96-well culture plates

Protocol:

-

Seed MIN6 or INS-1 cells in a 24-well or 96-well plate and culture until they reach approximately 80% confluency.

-

Wash the cells twice with a glucose-free KRB buffer.

-

Pre-incubate the cells in low glucose KRB buffer for 1-2 hours at 37°C to allow the cells to return to a basal state of insulin secretion.

-

Remove the pre-incubation buffer and replace it with fresh low glucose KRB buffer containing various concentrations of anagliptin or vehicle control. Incubate for 1 hour.

-

Collect the supernatant (basal insulin secretion).

-

Replace the buffer with high glucose KRB buffer containing the same concentrations of anagliptin or vehicle. Incubate for 1 hour.

-

Collect the supernatant (stimulated insulin secretion).

-

Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

-

Normalize the insulin secretion to the total protein content of the cells in each well.

-

Analyze the data to determine the effect of anagliptin on basal and glucose-stimulated insulin secretion.

GLP-1 Potentiation Assay (GLP-1 Receptor Activation)

This assay indirectly measures the potentiation of GLP-1 activity by anagliptin by quantifying the activation of the GLP-1 receptor, a downstream event.

Cell Line: HEK293 cells stably expressing the human GLP-1 receptor (HEK293-hGLP-1R).

Materials:

-

HEK293-hGLP-1R cells

-

Culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)

-

GLP-1 (7-36) amide

-

This compound

-

DPP-4 enzyme

-

cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)

-

96-well white microplate

Protocol:

-

Seed HEK293-hGLP-1R cells in a 96-well white microplate and culture overnight.

-

Prepare a solution of GLP-1 (7-36) amide in assay buffer.

-

In a separate plate, pre-incubate the GLP-1 solution with DPP-4 enzyme in the presence of varying concentrations of anagliptin or vehicle control for a time sufficient to allow for GLP-1 degradation in the control samples (e.g., 30-60 minutes).

-

Wash the cells with assay buffer.

-

Add the GLP-1/DPP-4/anagliptin mixtures to the cells.

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit following the manufacturer's protocol.

-

Plot the cAMP concentration against the anagliptin concentration and determine the EC50 for GLP-1 potentiation.

Sterol Regulatory Element-Binding Protein (SREBP) Reporter Assay

This assay evaluates the effect of anagliptin on the transcriptional activity of SREBPs, which are key regulators of lipid metabolism.

Cell Line: HepG2 human hepatoma cells.

Materials:

-

HepG2 cells

-

Culture medium (e.g., MEM with 10% FBS)

-

SREBP-responsive luciferase reporter plasmid (e.g., containing the promoter of an SREBP target gene like LDLR or FASN)

-

Transfection reagent

-

This compound

-

Luciferase assay system

-

96-well white, clear-bottom culture plates

Protocol:

-

Seed HepG2 cells in a 96-well plate.

-

Co-transfect the cells with the SREBP-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing varying concentrations of anagliptin or vehicle control.

-

Incubate the cells for an additional 24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Analyze the data to determine the effect of anagliptin on SREBP transcriptional activity.

Gene Expression Analysis of Beta-Cell Markers

This assay measures changes in the expression of key genes involved in β-cell function and differentiation in response to anagliptin treatment.

Cell Line: Pancreatic β-cell line (e.g., MIN6, INS-1) or isolated pancreatic islets.

Materials:

-

Pancreatic β-cells or islets

-

Culture medium

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., Pdx-1, MafA, NeuroD, Nkx6.1) and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Protocol:

-

Culture pancreatic β-cells or islets in the presence of varying concentrations of anagliptin or vehicle control for a specified period (e.g., 24-72 hours).

-

Harvest the cells and extract total RNA using a commercial RNA extraction kit.

-

Assess the quality and quantity of the extracted RNA.

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qPCR) using primers specific for the target genes and a housekeeping gene for normalization.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression for each treatment condition compared to the vehicle control.

Conclusion

The in vitro cell-based assays detailed in these application notes provide a robust framework for characterizing the efficacy of this compound. By systematically evaluating its DPP-4 inhibitory activity and downstream effects on insulin secretion, GLP-1 signaling, gene expression, and lipid metabolism, researchers can gain a comprehensive understanding of its pharmacological profile. These protocols are designed to be adaptable for use in both basic research and drug discovery settings, facilitating the identification and development of novel therapeutics for type 2 diabetes.

References

Application Notes and Protocols for the Use of Anagliptin Hydrochloride in Pancreatic Beta-Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction